molecular formula C15H18N4O2S B12238725 2-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]ethane-1-sulfonamide

2-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]ethane-1-sulfonamide

Cat. No.: B12238725
M. Wt: 318.4 g/mol
InChI Key: PHESEUKLPSECTN-UHFFFAOYSA-N
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Description

2-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]ethane-1-sulfonamide is a complex organic compound that features a phenyl group, a pyrazine ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]ethane-1-sulfonamide typically involves multi-step organic reactions. One common route includes the formation of the azetidine ring through cyclization reactions, followed by the introduction of the pyrazine ring and the phenyl group. The sulfonamide group is usually introduced in the final steps through sulfonation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]ethane-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or alkyl groups.

Scientific Research Applications

2-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]ethane-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-2-(4-(pyrazin-2-yl)piperazin-1-yl)ethan-1-ol
  • 2-(5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride
  • Phenyl (3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Uniqueness

2-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]ethane-1-sulfonamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H18N4O2S

Molecular Weight

318.4 g/mol

IUPAC Name

2-phenyl-N-(1-pyrazin-2-ylazetidin-3-yl)ethanesulfonamide

InChI

InChI=1S/C15H18N4O2S/c20-22(21,9-6-13-4-2-1-3-5-13)18-14-11-19(12-14)15-10-16-7-8-17-15/h1-5,7-8,10,14,18H,6,9,11-12H2

InChI Key

PHESEUKLPSECTN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CN=C2)NS(=O)(=O)CCC3=CC=CC=C3

Origin of Product

United States

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